2-Chloro-N-(1-methylcyclohexyl)acetamide
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Overview
Description
2-Chloro-N-(1-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methylcyclohexyl group, and the hydrogen atom of the acetamide group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methylcyclohexyl)acetamide typically involves the reaction of 1-methylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{1-Methylcyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 1-methylcyclohexylamine and chloroacetic acid.
Oxidation and Reduction: Formation of N-oxide or amine derivatives.
Scientific Research Applications
2-Chloro-N-(1-methylcyclohexyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methylcyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the 1-methylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Chloro-N-(1-methylcyclohexyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of the 1-methylcyclohexyl group, leading to different reactivity and applications.
2-Chloro-N-(1-methylethyl)acetamide: This compound has an isopropyl group instead of the 1-methylcyclohexyl group, which affects its steric and electronic properties.
4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has an aniline group instead of the acetamide group, resulting in different chemical behavior and uses.
Properties
CAS No. |
685528-75-0 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-chloro-N-(1-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H16ClNO/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7H2,1H3,(H,11,12) |
InChI Key |
YWDVYXKFITXULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)CCl |
Origin of Product |
United States |
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